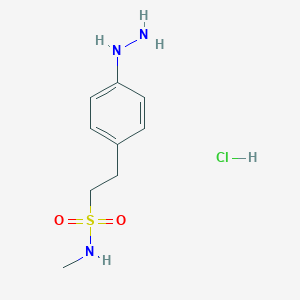
Ethyl 2-chloro-5-nitronicotinate
Overview
Description
Ethyl 2-chloro-5-nitronicotinate: is an organic compound with the molecular formula C8H7ClN2O4 . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Ethyl 2-chloronicotinate: The synthesis of ethyl 2-chloro-5-nitronicotinate typically begins with the nitration of ethyl 2-chloronicotinate. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the fifth position of the pyridine ring.
Esterification: The resulting 2-chloro-5-nitronicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Ethyl 2-chloro-5-nitronicotinate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid. This reaction is usually performed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: Ethyl 2-chloro-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-5-nitronicotinic acid.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-5-nitronicotinate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-chloro-5-aminonicotinate: This compound is similar to ethyl 2-chloro-5-nitronicotinate but has an amino group instead of a nitro group. It is used in similar applications but has different reactivity and biological activity.
Ethyl 2-chloro-3-nitronicotinate: This compound has the nitro group at the third position instead of the fifth position. It exhibits different chemical and biological properties due to the positional isomerism.
Ethyl 2-bromo-5-nitronicotinate: This compound has a bromo group instead of a chloro group. It is used in similar synthetic applications but has different reactivity due to the halogen substitution.
Uniqueness: this compound is unique due to the specific positioning of the chloro and nitro groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWYVJYDSTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566176 | |
| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151322-83-7 | |
| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloro-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)










